VX-787
VX-787
Pimodivir (VX-787, JNJ-63623872) is an antiviral drug which was developed as a treatment for influenza. It acts as an inhibitor of influenza virus polymerase basic protein 2. Pimodivir binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). Pimodivir decreases the replication of seven adamantine- and neuraminidase inhibitor-resistant strains of influenza virus A. Pimodivir is highly efficacious in both prophylaxis and treatment models of mouse influenza and is superior to the neuraminidase inhibitor Oseltamivir.
Brand Name:
Vulcanchem
CAS No.:
1629869-44-8
VCID:
VC0547053
InChI:
InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1
SMILES:
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Molecular Formula:
C20H19F2N5O2
Molecular Weight:
399.4018
VX-787
CAS No.: 1629869-44-8
Inhibitors
VCID: VC0547053
Molecular Formula: C20H19F2N5O2
Molecular Weight: 399.4018
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1629869-44-8 |
---|---|
Product Name | VX-787 |
Molecular Formula | C20H19F2N5O2 |
Molecular Weight | 399.4018 |
IUPAC Name | (2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
Standard InChI | InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 |
Standard InChIKey | JGPXDNKSIXAZEQ-SBBZOCNPSA-N |
SMILES | C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O |
Appearance | Solid powder |
Description | Pimodivir (VX-787, JNJ-63623872) is an antiviral drug which was developed as a treatment for influenza. It acts as an inhibitor of influenza virus polymerase basic protein 2. Pimodivir binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). Pimodivir decreases the replication of seven adamantine- and neuraminidase inhibitor-resistant strains of influenza virus A. Pimodivir is highly efficacious in both prophylaxis and treatment models of mouse influenza and is superior to the neuraminidase inhibitor Oseltamivir. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | VX-787;CS-2483;Pimodivir;VRT0928787;VRT-0928787;VRT 0928787;Pimodivir (VX-787);VX-787 (Pimodivir);VX-787; VX 787; VX787; JNJ-872; JNJ 872; JNJ872; VRT-0928787; VRT 0928787; VRT0928787;PIMODIVIR;(2S,3S)-3-[[5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-pyrimidinyl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
Reference | 1. Trevejo JM, Asmal M, Vingerhoets J, Polo R, Robertson S, Jiang Y, Kieffer TL, Leopold L. Pimodivir treatment in adult volunteers experimentally inoculated with live influenza virus: a Phase IIa, randomized, double-blind, placebo-controlled study. Antivir Ther. 2018;23(4):335-344. doi: 10.3851/IMP3212. PMID: 29244026. 2. Finberg RW, Lanno R, Anderson D, Fleischhackl R, van Duijnhoven W, Kauffman RS, Kosoglou T, Vingerhoets J, Leopold L. Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial. J Infect Dis. 2019 Mar 15;219(7):1026-1034. doi: 10.1093/infdis/jiy547. PMID: 30428049. 3. Beigel JH, Nam HH, Adams PL, Krafft A, Ince WL, El-Kamary SS, Sims AC. Advances in respiratory virus therapeutics - A meeting report from the 6th isirv Antiviral Group conference. Antiviral Res. 2019 Jul;167:45-67. doi: 10.1016/j.antiviral.2019.04.006. Epub 2019 Apr 8. PMID: 30974127; PMCID: PMC7132446. |
PubChem Compound | 67286591 |
Last Modified | Nov 11 2021 |
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